3,5-Octadien-1-ol, (3Z,5E)-
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Overview
Description
3,5-Octadien-1-ol, (3Z,5E)-: is an aliphatic alcohol with the molecular formula C8H14O and a molecular weight of 126.1962 g/mol . This compound is characterized by its two double bonds in the 3rd and 5th positions, with the (3Z,5E) configuration indicating the specific geometric isomerism of the double bonds . It is a colorless liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Octadien-1-ol, (3Z,5E)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 1,5-octadiene. This method typically uses diborane (B2H6) or borane-tetrahydrofuran (BH3-THF) complex for the hydroboration step, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: Industrial production of 3,5-Octadien-1-ol, (3Z,5E)- often involves the catalytic hydrogenation of 1,5-octadiene using a suitable catalyst such as palladium on carbon (Pd/C) . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3,5-Octadien-1-ol, (3Z,5E)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 3,5-Octadien-1-ol, (3Z,5E)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of aliphatic alcohols on cellular processes. It is also employed in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Octadien-1-ol, (3Z,5E)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the structure and function of biological molecules . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
1,5-Octadien-3-ol: Another aliphatic alcohol with similar molecular structure but different positional isomerism.
3,5-Octadien-2-one: A ketone with similar carbon skeleton but different functional group.
Uniqueness: 3,5-Octadien-1-ol, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications .
Properties
CAS No. |
70664-96-9 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3Z,5E)-octa-3,5-dien-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h3-6,9H,2,7-8H2,1H3/b4-3+,6-5- |
InChI Key |
ZVVFQUSSYQVVJC-ICWBMWKASA-N |
Isomeric SMILES |
CC/C=C/C=C\CCO |
Canonical SMILES |
CCC=CC=CCCO |
Origin of Product |
United States |
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